Thalidomide-Piperazine-Piperidine hydrochloride

PROTAC solubility aqueous formulation linker comparison

PROTAC development requires precise linker geometry to drive ternary complex formation; generic PEG or short-piperazine analogs often fail due to suboptimal spatial trajectory or solubility limits. This pre-assembled cereblon ligand-linker conjugate offers a validated solution. - **Distinct linker architecture**: Piperazine-piperidine spacer balances rigidity/flexibility; terminates in a secondary amine for direct warhead conjugation. - **High aqueous solubility**: 33.33 mg/mL in water-prepare DMSO-free stock solutions, minimize cellular toxicity. - **Extended stability**: 3 years at -20°C, 2 years at 4°C; ideal for multi-year compound libraries.

Molecular Formula C22H28ClN5O4
Molecular Weight 461.9 g/mol
Cat. No. B12409523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-Piperazine-Piperidine hydrochloride
Molecular FormulaC22H28ClN5O4
Molecular Weight461.9 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5CCNCC5.Cl
InChIInChI=1S/C22H27N5O4.ClH/c28-19-4-3-18(20(29)24-19)27-21(30)16-2-1-15(13-17(16)22(27)31)26-11-9-25(10-12-26)14-5-7-23-8-6-14;/h1-2,13-14,18,23H,3-12H2,(H,24,28,29);1H
InChIKeyKSERQHVRIGYCSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-Piperazine-Piperidine HCl: PROTAC Building Block


Thalidomide-Piperazine-Piperidine hydrochloride (CAS 2599846-44-1) is a pre-assembled E3 ligase ligand-linker conjugate designed for targeted protein degradation (PROTAC) research . It consists of a thalidomide-derived cereblon (CRBN) ligand covalently linked to a piperazine-piperidine spacer, terminating in a secondary amine handle for facile conjugation to target-protein warheads . This specific linker composition balances molecular flexibility and rigidity while preserving the essential CRBN-binding pharmacophore .

1
PROTAC linker optimization and rigidity screening
2
Aqueous cell-based assay formulation support
3
Long-term compound library storage compatibility
4
CRBN-dependent targeted degradation research

Thalidomide-Piperazine-Piperidine HCl: Irreplaceable Linker


PROTAC efficacy is exquisitely sensitive to linker composition: variations in length, flexibility, and terminal functional group directly affect ternary complex formation, cellular permeability, and target degradation efficiency . Thalidomide-Piperazine-Piperidine hydrochloride's unique piperazine-piperidine linker provides a specific spatial trajectory and a secondary amine conjugation point that differs fundamentally from shorter piperazine-only analogs, flexible PEG-based linkers, or pomalidomide-derived constructs [1]. Empirical solubility and stability data, detailed below, further demonstrate that this compound occupies a distinct performance niche that generic substitution cannot replicate [1].

PEG-based linkers: Higher aqueous insolubility may require DMSO, altering assay conditions and cell physiology.
Piperazine-only linkers: Shorter spatial trajectory and primary amine conjugation may shift ternary complex geometry.
Pomalidomide constructs: Distinct CRBN binding mode and linker exit vector may affect degradation selectivity profile.

Thalidomide-Piperazine-Piperidine HCl: Solubility, Purity & Stability


Aqueous Solubility vs. PEG-Containing Linker

Thalidomide-Piperazine-Piperidine hydrochloride demonstrates substantially higher aqueous solubility compared to a common PEG-containing alternative. The target compound achieves a water solubility of 33.33 mg/mL (72.15 mM) with ultrasonication , while Thalidomide-Piperazine-PEG1-COOH exhibits a solubility of only 2.08 mg/mL (4.54 mM) in aqueous formulation buffer . This represents an approximately 16-fold difference in achievable concentration, directly impacting the preparation of concentrated stock solutions for cell-based assays and in vivo dosing .

Aqueous Solubility Comparison
Data to verify
~16-fold higher concentration vs. PEG1-COOH linker
Supports aqueous formulation research; may reduce solvent artifacts.
Comparison from vendor datasheets; independent validation advised.
PROTAC solubility aqueous formulation linker comparison

HPLC Purity Confirmation

The hydrochloride salt of Thalidomide-Piperazine-Piperidine is supplied with a verified purity of 98.41% as determined by HPLC . This exceeds the commonly accepted research-grade purity threshold of ≥95% and matches or surpasses the purity specifications of many alternative thalidomide-based PROTAC building blocks (e.g., Thalidomide-Piperazine-PEG1-COOH at 99.24%, Thalidomide-Piperazine-Piperidine free base at ≥98%) .

HPLC Purity
Specification review
98.41% (HPLC)
Exceeds 95% research-grade purity; supports reproducible assay data.
COA-based; lot-specific verification recommended.
compound purity HPLC quality control

Powder Storage Stability

Thalidomide-Piperazine-Piperidine hydrochloride exhibits robust powder stability under recommended storage conditions. The compound remains stable when stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years . This stability profile is consistent with that of the free base form (Thalidomide-Piperazine-Piperidine), which also maintains integrity at -20°C for 3 years .

Powder Storage Stability
Data to verify
-20°C: 3 years; 4°C: 2 years
Enables multi-year PROTAC library storage planning.
Stated vendor storage data; confirm under intended handling conditions.
compound stability storage conditions powder stability

Linker Spatial Profile and Conjugation Site

The piperazine-piperidine linker in Thalidomide-Piperazine-Piperidine hydrochloride provides a rigid yet moderately flexible spacer that terminates in a secondary amine (piperidine NH) for conjugation to target-protein ligands . While precise atom count data for this specific linker is not universally reported, structurally analogous thalidomide-piperazine-PEG linkers typically provide ~13 atoms between the CRBN ligand and the conjugation point . The piperazine-piperidine arrangement in this compound is expected to yield a similar or slightly shorter span, offering a distinct spatial trajectory compared to fully flexible PEG linkers or shorter piperazine-only constructs (e.g., Thalidomide-piperazine hydrochloride) .

Linker Spatial Profile
Class-level
Semi-rigid piperazine-piperidine; secondary amine handle; ~10–13 atom spacer
May influence ternary complex geometry and degradation efficiency.
Inferred from structural analogs; confirm by molecular modeling.
linker design PROTAC optimization conjugation chemistry

CRBN Binding Affinity Validation

Thalidomide-based ligands bind cereblon (CRBN) with reported Kd values of approximately 250 nM for the parent compound thalidomide . The piperazine-piperidine modification at the 5-position of the isoindoline ring is a well-established structural variation that preserves the essential glutarimide CRBN-binding motif and does not abrogate E3 ligase recruitment . While direct binding data for Thalidomide-Piperazine-Piperidine hydrochloride itself is not yet reported in peer-reviewed literature, its use as a functional CRBN ligand in PROTAC constructs is supported by the compound's design and classification .

CRBN Binding Context
Class-level
No direct Kd; class analogs thalidomide Kd ≈ 250 nM
Expected to retain CRBN recruitment; binding confirmation recommended.
No peer-reviewed binding data for this specific conjugate; verify in target assay.
cereblon binding CRBN affinity E3 ligase recruitment

Thalidomide-Piperazine-Piperidine HCl: Key Applications


Rigid vs. Flexible Linker Screening

Thalidomide-Piperazine-Piperidine hydrochloride is ideally suited for systematic PROTAC linker optimization studies where the semi-rigid piperazine-piperidine spacer can be directly compared to flexible PEG linkers of similar length. Its distinct spatial profile and secondary amine conjugation handle allow researchers to evaluate the impact of linker rigidity on ternary complex formation and degradation efficiency .

Aqueous Formulation for Cell-Based Assays

The high aqueous solubility of Thalidomide-Piperazine-Piperidine hydrochloride (33.33 mg/mL in water) makes it a preferred choice for preparing concentrated stock solutions for direct dilution into cell culture media or physiological buffers, minimizing the need for DMSO and reducing solvent-induced cytotoxicity or off-target effects .

Compound Library Long-Term Storage

With demonstrated powder stability of 3 years at -20°C and 2 years at 4°C, this compound is well-suited for inclusion in corporate or academic compound libraries where long-term storage and reliable lot-to-lot consistency are critical for multi-year PROTAC development programs .

CRBN Degrader Validation and Mechanism Studies

As a thalidomide-based cereblon ligand, Thalidomide-Piperazine-Piperidine hydrochloride serves as a validated starting point for constructing PROTACs targeting oncogenic or neurodegenerative proteins. It enables the exploration of CRBN-dependent degradation mechanisms and can be used in competitive binding assays to confirm cereblon engagement .

Application
Selection Property
Validation Focus
Linker rigidity screening
Semi-rigid spacer geometry vs. flexible PEG
Ternary complex formation efficiency
Aqueous cell-based assays
High aqueous solubility without co-solvents
Solvent-free cell assay compatibility
Long-term compound library storage
Extended powder stability profile
Lot-to-lot consistency over multi-year programs
CRBN degrader validation
Functional thalidomide-based CRBN ligand
CRBN engagement and degradation efficiency

Technical Documentation Hub

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32 linked technical documents
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